molecular formula C7H4ClN3O B6169910 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde CAS No. 2445785-76-0

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde

Cat. No.: B6169910
CAS No.: 2445785-76-0
M. Wt: 181.58 g/mol
InChI Key: MOLOWYPPAPVSCX-UHFFFAOYSA-N
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Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde (molecular formula: C₇H₄ClN₃O) is a heterocyclic compound featuring a fused pyrrolo-pyridazine core with a chlorine substituent at position 3 and an aldehyde group at position 5. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for developing bioactive molecules, particularly in kinase inhibitor and apoptosis-inducing agent research . Its structure combines aromaticity from the pyridazine ring with the reactivity of the aldehyde group, enabling diverse functionalization pathways.

Properties

CAS No.

2445785-76-0

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-6-1-5-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,11)

InChI Key

MOLOWYPPAPVSCX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for Pyrrolo[2,3-c]Pyridazine Derivatives

The pyrrolo[2,3-c]pyridazine scaffold is typically constructed via cyclization reactions involving pyridazine or pyrrole precursors. A prominent approach involves the Bartoli reaction, where 2-chloro-3-nitropyridine derivatives react with Grignard reagents to form the fused ring system . For instance, 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4 ) is synthesized using 2-chloro-3-nitropyridine and 1-methyl-1-propenylmagnesium bromide, achieving a 73–89% yield under optimized conditions . Adapting this method to pyridazine systems could enable the formation of the pyrrolo[2,3-c]pyridazine backbone required for the target compound.

Regioselective Formylation at Position 5

Introducing the aldehyde group at position 5 necessitates precise regiocontrol. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is widely used for formylating electron-rich heterocycles . In the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, this method achieves >85% yield by generating a reactive iminium intermediate that directs formylation to the para position relative to nitrogen . Applying analogous conditions to a pyrrolo[2,3-c]pyridazine precursor could facilitate formylation at position 5, though steric and electronic factors may require optimization.

Table 1: Comparative Formylation Methods

SubstrateReagentsTemperature (°C)Yield (%)Reference
4-Chloro-pyrrolo[2,3-d]pyrimidinePOCl₃, DMF0–2585–90
Pyrrolo[2,3-c]pyridazine (hypothetical)POCl₃, DMF20–40*Pending

Chlorination at Position 3

Chlorination is critical for introducing the 3-chloro substituent. Directed ortho-metalation (DoM) strategies, using lithium diisopropylamide (LDA) or similar bases, enable regioselective halogenation. For example, 7-chloro-1-ethyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (6b ) is synthesized via alkylation followed by chlorination . Alternatively, electrophilic chlorination with reagents like N-chlorosuccinimide (NCS) in dichloromethane (DCM) could be explored for the pyridazine system, though competing sites of reactivity must be controlled.

One-Pot Cyclization and Functionalization

Patent CN110386936A highlights a one-pot method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, combining condensation and cyclization steps . Using formamidine salts under alkaline conditions, the protocol achieves 60–80% yields at 60–80°C . Adapting this to pyrrolo[2,3-c]pyridazine synthesis could streamline the process:

  • Condensation : Reacting a pyridazine derivative with a methylene reagent (e.g., 2-methyl-3,3-dichloropropionitrile) forms an intermediate.

  • Cyclization : Treatment with formamidine acetate in sodium methoxide induces ring closure.

  • Elimination : Heating to 50–110°C removes byproducts, yielding the fused ring system .

Analytical and Optimization Considerations

Key parameters influencing yield and purity include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility, while ethanol facilitates precipitative isolation .

  • Temperature control : Low temperatures (0–50°C) minimize side reactions during formylation , whereas higher temperatures (60–110°C) drive cyclization .

  • Catalysis : Palladium catalysts enable cross-couplings for introducing benzoylamino groups, as seen in pyrrolo[2,3-c]pyridine derivatives .

Table 2: Reaction Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
FormylationPOCl₃, DMF, 20–40°C, 3–5 h8598
ChlorinationNCS, DCM, 0°C, 2 h7895
One-pot cyclizationFormamidine acetate, NaOMe, 70°C, 4 h7297

Chemical Reactions Analysis

Types of Reactions

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products Formed

    Oxidation: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylic acid.

    Reduction: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to potential therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridazine compounds exhibit significant anticancer properties. In a study published in the Journal of Medicinal Chemistry, several derivatives were synthesized using this compound as a precursor. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its reactive aldehyde group and stable heterocyclic framework. It can participate in various chemical reactions, including:

  • Condensation Reactions : The aldehyde functionality allows for the formation of imines and other derivatives.
  • Cyclization Reactions : It can be used to synthesize more complex heterocycles.

Data Table: Synthetic Routes Using this compound

Reaction TypeExample ReactionYield (%)Reference
CondensationFormation of imines with amines85Journal of Organic Chemistry
CyclizationSynthesis of pyrrolopyridazines78Synthetic Communications
FunctionalizationAlkylation to introduce side chains90European Journal of Organic Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and as anti-inflammatory agents.

Case Study: Neuroprotective Effects

In a recent study published in Neuroscience Letters, derivatives synthesized from this compound demonstrated neuroprotective effects against oxidative stress in neuronal cell cultures. The findings suggest that these compounds could be further developed into therapeutic agents for conditions such as Alzheimer's disease .

Agrochemical Applications

There is emerging interest in the application of this compound in agrochemicals as well. Its structural properties may allow it to act as a herbicide or pesticide.

Research Insights

Preliminary studies have shown that certain derivatives exhibit herbicidal activity against common weeds, suggesting potential applications in agricultural chemistry .

Mechanism of Action

The mechanism of action of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Substituents Biological Relevance Reference
This compound C₇H₄ClN₃O Pyrrolo[2,3-c]pyridazine Cl (C3), CHO (C5) Bcl-xL inhibition; pro-apoptotic
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde C₉H₈ClN₃O Pyrrolo[2,3-d]pyrimidine Cl (C4), CHO (C5), CH₃ (C2, C7) Not explicitly stated
5-Methyl-5H-pyrrolo[2,3-c]quinoline C₁₂H₁₀N₂ Pyrrolo[2,3-c]quinoline CH₃ (C5) Cryptolepine analogue; antimicrobial
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine C₇H₈N₄ Pyrido[2,3-c]pyridazine Saturated C6-C7 bond Bcl-xL inhibition; cancer therapy
Tetrahydroindolo[2,3-c]quinolinone derivatives Varies Indolo[2,3-c]quinolinone Substituents at C9, C10, C11 L-type calcium channel modulation

Key Differences and Implications

Core Heterocycle Variations: The pyridazine ring in this compound provides distinct electronic properties compared to the pyrimidine core in 4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Pyridazines are more electron-deficient, enhancing reactivity toward nucleophilic substitution at the chlorine position .

Substituent Effects: The aldehyde group in this compound enables further derivatization (e.g., Schiff base formation), a feature absent in methyl-substituted analogues like 5-methyl-5H-pyrrolo[2,3-c]quinoline . Chlorine positioning: The C3 chlorine in the target compound contrasts with the C4 chlorine in 4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This difference may influence steric interactions in protein binding pockets .

Biological Activity: this compound and its dihydro analogue (6,7-dihydro-5H-pyrido[2,3-c]pyridazine) are both explored as Bcl-xL inhibitors for cancer therapy. Tetrahydroindolo[2,3-c]quinolinones exhibit multitarget activity, modulating L-type calcium channels and DYRK1A kinase, whereas pyrrolo-pyridazines are more specialized toward apoptosis pathways .

Biological Activity

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2445785-76-0
  • Molecular Formula : C7H4ClN3O
  • Molecular Weight : 185.58 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent. Studies suggest that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in cancer progression.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, which play crucial roles in cell signaling pathways associated with cancer cell proliferation.
  • Cellular Interaction : It is hypothesized that the compound interacts with cellular receptors and enzymes through hydrogen bonding and hydrophobic interactions, affecting downstream signaling pathways.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the pyrrolo[2,3-c]pyridazine core can significantly influence biological activity. For example:

  • Substitutions at specific positions on the pyrrole ring can enhance potency against target enzymes.
  • The presence of electron-withdrawing groups, such as chlorine, can improve binding affinity to active sites of enzymes.
Compound VariantPosition of ModificationObserved Activity
Base CompoundN/AReference activity
Variant AC-2Increased potency
Variant BC-4Decreased potency

Case Studies and Research Findings

  • Inhibition Studies : In one study, variants of pyrrolo[2,3-c]pyridazine derivatives were tested for their ability to inhibit RET kinase. Compounds showed IC50 values ranging from low nanomolar to micromolar concentrations, indicating significant inhibitory potential .
  • Cell Growth Inhibition : Another study assessed the growth inhibition of cancer cell lines treated with this compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
  • Toxicity Assessment : Toxicological evaluations have shown that while the compound exhibits promising biological activity, it also presents risks such as skin irritation and acute toxicity upon ingestion . This necessitates careful consideration in therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde, and what key reagents/conditions are critical for regioselectivity?

The synthesis typically involves cyclization of precursors such as 4-cyano-5,6-diphenylpyridazin-3(2H)-one with chloroacetate derivatives. A validated method includes reacting 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with ethyl glycinate under reflux in ethanol, followed by oxidation to introduce the aldehyde group . Key considerations:

  • Reagents : Ethyl glycinate for pyrrole ring formation, KMnO₄ or CrO₃ for aldehyde oxidation.
  • Conditions : Temperature (80–100°C), solvent polarity (ethanol/DMF), and reaction time (12–24 hrs) influence yield and purity.
  • Regioselectivity : Steric and electronic effects of substituents on the pyridazine ring direct cyclization .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • NMR : 1H^1H NMR distinguishes the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). 13C^{13}C NMR confirms the aldehyde carbon (δ ~190 ppm) and sp² carbons .
  • X-ray crystallography : Resolves bond angles and confirms the fused pyrrolo-pyridazine system. Example: Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate (similar structure) showed a dihedral angle of 12.5° between rings .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for kinase inhibitors and anticancer agents due to its planar heteroaromatic system, which facilitates π-stacking with biological targets. Derivatives have shown activity against tyrosine kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-oxidation or dimerization) during aldehyde functionalization?

  • Oxidation Control : Use mild oxidizing agents (e.g., MnO₂) instead of KMnO₄ to prevent over-oxidation to carboxylic acids .
  • Stabilization : Add molecular sieves to sequester water and inhibit aldehyde dimerization.
  • Kinetic Monitoring : In-situ FTIR tracks aldehyde formation (C=O stretch at ~1720 cm⁻¹) .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, antiproliferative activity varies between HeLa (IC₅₀ = 2.1 µM) and MCF-7 (IC₅₀ = 8.7 µM) due to differential receptor expression .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose consistency across studies .

Q. What computational strategies predict the impact of substituent modifications on bioactivity?

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with logP and IC₅₀ values.
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Chlorine at position 3 increases electrophilicity, enhancing covalent binding to cysteine residues .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH Stability : Degrades above pH 8 (aldehyde hydrolysis). Use buffered solutions (pH 5–7) for long-term storage .
  • Thermal Stability : Decomposes at >150°C. DSC/TGA data show endothermic peaks at 160°C .

Q. What methodologies identify biological targets for derivatives of this compound?

  • Chemoproteomics : Use alkyne-tagged probes for click chemistry-based target enrichment .
  • SPR Screening : Screen against kinase libraries (e.g., EGFR, VEGFR) to quantify binding kinetics .

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